molecular formula C9H9ClN4 B15255269 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B15255269
M. Wt: 208.65 g/mol
InChI Key: WBQVWHHBUKGMGB-UHFFFAOYSA-N
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Description

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-chloropyridinylmethyl substituent at the N1 position of the pyrazole ring. Pyrazole-based compounds are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and metabolic stability . The presence of the chloropyridine moiety may enhance lipophilicity and influence binding interactions in biological systems .

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H9ClN4/c10-8-5-12-3-1-7(8)6-14-4-2-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

WBQVWHHBUKGMGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN2C=CC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-chloropyridine with a pyrazole derivative. One common method includes the use of 3-chloropyridine-4-carbaldehyde, which undergoes a condensation reaction with hydrazine to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts such as sulfuric acid or potassium persulfate .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. One-pot synthesis methods have been developed to streamline the process, reducing the need for multiple purification steps . These methods often employ environmentally friendly reagents and conditions to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context[7][7].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine with structurally related pyrazole derivatives, emphasizing substituent variations, molecular properties, and synthesis methodologies:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Highlights Spectral/Physical Data
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine (Target) C₉H₈ClN₅ 221.65 (calc.) 3-Chloropyridinylmethyl at N1 Likely involves alkylation of pyrazole amine Not reported in evidence
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 3-Chloro-4-fluorobenzyl at N1 Supplier data; no synthesis details InChIKey: MBCYUCVZIKEVNO-UHFFFAOYSA-N
1-(3-Chlorophenyl)-1H-pyrazol-4-amine C₉H₈ClN₃ 193.64 3-Chlorophenyl at N1 High-yield synthesis via SNAr reaction CAS: 14044-27-0; Mol. file available
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₈N₄ 230.31 Adamantyl at N1 Alkylation using 1-bromoadamantane/HBr IR: ν(C=N) 1664 cm⁻¹; ¹H NMR: δ 8.68 (s)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.28 Pyridin-3-yl and cyclopropyl at N1 Copper-catalyzed coupling; 17.9% yield MP: 104–107°C; HRMS: m/z 215 ([M+H]⁺)

Structural and Functional Differences

  • Adamantyl derivatives (e.g., 1-(adamantan-1-yl)-1H-pyrazol-3-amine) exhibit enhanced lipophilicity, which is advantageous for blood-brain barrier penetration . Cyclopropyl-containing analogs (e.g., ) demonstrate steric effects that may influence conformational stability and receptor binding.
  • Synthesis Challenges :

    • The target compound’s synthesis likely parallels methods used for N-cyclopropyl derivatives , though the chloropyridine moiety may require tailored protecting-group strategies to avoid side reactions.
    • Adamantyl derivatives require harsh alkylation conditions (e.g., 48% HBr) , whereas copper-catalyzed couplings offer milder alternatives for pyridinylmethyl analogs .

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